molecular formula C28H32F3N5O4S2 B10837056 (S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide

(S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide

Cat. No.: B10837056
M. Wt: 623.7 g/mol
InChI Key: ILXLMNLDODDHOQ-ZWKOTPCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Thienyl)propan-2-ol involves several steps, starting with the preparation of the thienyl precursor. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The final step involves the reduction of the intermediate compound to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-Thienyl)propan-2-ol undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions include thienyl ketones, alcohol derivatives, and substituted thienyl compounds. These products have various applications in pharmaceuticals and materials science .

Scientific Research Applications

(2S)-1-(3-Thienyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-1-(3-Thienyl)propan-2-ol involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound modulates signaling pathways, particularly those involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-1-(3-Thienyl)propan-2-ol apart is its specific stereochemistry and the presence of the thienyl group, which confer unique chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H32F3N5O4S2

Molecular Weight

623.7 g/mol

IUPAC Name

(5S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide

InChI

InChI=1S/C28H32F3N5O4S2/c1-4-42(38,39)22-6-5-21(32-16-22)15-33-25(37)23-12-19-11-17(2)40-27(24(19)41-23)7-9-36(10-8-27)18(3)20-13-34-26(35-14-20)28(29,30)31/h5-6,12-14,16-18H,4,7-11,15H2,1-3H3,(H,33,37)/t17-,18+/m0/s1

InChI Key

ILXLMNLDODDHOQ-ZWKOTPCHSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)[C@H](C)C5=CN=C(N=C5)C(F)(F)F)O[C@H](C3)C

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)OC(C3)C

Origin of Product

United States

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